N'-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide
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Overview
Description
N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional substituents such as dichloro and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-(4-ethoxyanilino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The dichloro and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazide derivatives.
Scientific Research Applications
N’-(2,4-Dichlorobenzylidene)-2-(4-ethoxyanilino)acet
Properties
CAS No. |
302910-21-0 |
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Molecular Formula |
C17H17Cl2N3O2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(4-ethoxyanilino)acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-2-24-15-7-5-14(6-8-15)20-11-17(23)22-21-10-12-3-4-13(18)9-16(12)19/h3-10,20H,2,11H2,1H3,(H,22,23)/b21-10+ |
InChI Key |
COWJVBNRCRNSTH-UFFVCSGVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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